![molecular formula C11H17Cl2N3OS B2635585 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride CAS No. 2138534-27-5](/img/structure/B2635585.png)
2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
Overview
Description
2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced by reacting the thiazole derivative with a suitable piperazine compound under basic conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine group in this compound potentially enhances its bioactivity, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for their anticonvulsant activity. In a specific study, thiazole derivatives were synthesized and tested for their efficacy in seizure models. The results indicated that certain modifications to the thiazole structure could lead to enhanced anticonvulsant effects, suggesting that 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride may also possess such properties .
Pesticidal Activity
Thiazole derivatives are known for their pesticidal properties. Research has shown that compounds similar to this compound can act as effective fungicides and insecticides. For instance, studies have reported that thiazole-based compounds demonstrate significant activity against plant pathogens and pests, which could be leveraged for agricultural pest management strategies .
Polymer Development
The incorporation of thiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of this compound allows it to serve as a functional additive in polymer formulations, potentially improving their performance in various applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The piperazine moiety enhances the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Biological Activity
2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 294.8 g/mol
- CAS Number : 1354950-90-5
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing thiazole moieties showed effectiveness against various microorganisms, including bacteria and fungi. Specifically, derivatives similar to 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer effects. For instance, several thiazole derivatives have demonstrated cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-withdrawing groups like chlorine in the thiazole structure enhances its antiproliferative activity . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways.
Neuroprotective Effects
Some studies have reported that thiazole derivatives possess neuroprotective properties. Compounds similar to 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
Structure–Activity Relationship (SAR)
The biological activities of thiazole derivatives are often influenced by their structural characteristics. Key findings include:
- Substituents on the Thiazole Ring : The presence of methyl or halogen substituents can enhance antimicrobial and anticancer activities.
- Piperazine Linkage : The piperazine moiety contributes to improved solubility and bioavailability, which are essential for therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
- Anticancer Screening :
- Neuroprotective Assays :
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one hydrochloride, and how can reaction conditions be optimized?
A common approach involves coupling a piperazine derivative with a functionalized thiazole moiety. For example, alkylation of 4-(2-methylthiazol-4-ylmethyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C yields the intermediate ketone, followed by hydrochloride salt formation . Optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperazine to chloroacetyl chloride) and reaction time (4–6 hours). Purity is enhanced via recrystallization from ethanol/water (3:1 v/v) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (argon or nitrogen) at −20°C. For short-term use (<1 week), desiccators with silica gel are acceptable. Avoid aqueous solutions unless stabilized with 0.1% ascorbic acid to prevent hydrolysis of the chloroacetyl group .
Q. What spectroscopic techniques are recommended for structural confirmation?
Use a combination of:
- 1H/13C NMR : Key peaks include the thiazole proton (δ 7.2–7.4 ppm, singlet) and the piperazine N–CH2–C=O signal (δ 3.4–3.6 ppm, multiplet) .
- FT-IR : Confirm the carbonyl stretch (C=O at 1680–1700 cm⁻¹) and tertiary amine (N–CH3 at 2800–2850 cm⁻¹) .
- Mass spectrometry (ESI-MS) : The molecular ion [M+H]+ should match the theoretical m/z (e.g., 316.8 for C12H17ClN4OS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in HPLC purity data versus theoretical yields?
Discrepancies often arise from residual solvents or hydrolyzed byproducts. Use:
- HPLC method : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (gradient: 10% → 90% ACN over 25 min), UV detection at 254 nm .
- Spiking experiments : Add synthetic impurities (e.g., hydrolyzed ethanone derivative) to identify unaccounted peaks .
- Karl Fischer titration : Quantify water content (>0.5% indicates hydrolysis risk) .
Q. What strategies validate the compound’s bioactivity in target engagement assays?
For receptor-binding studies:
- Radioligand displacement : Use [3H]-labeled analogs to measure Ki values (e.g., competitive binding with σ-1 receptors).
- Thermal shift assay (TSA) : Monitor protein melting temperature (∆Tm > 2°C suggests binding) .
- Dose-response curves : Confirm Hill slopes ≈1 for single-site binding .
Q. How can computational modeling predict metabolic liabilities of the thiazole-piperazine scaffold?
- In silico tools : Use Schrödinger’s MetaSite or GLIDE to identify CYP3A4/2D6 oxidation sites (e.g., thiazole methyl group).
- MD simulations : Assess stability of the chloroacetyl group in aqueous environments (RMSD > 2 Å indicates instability) .
- AdmetSAR : Predict logP (optimal range: 1.5–2.5) and hERG inhibition risk .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data versus solution-phase NMR structures?
Crystal packing forces may distort conformations. Compare:
- X-ray diffraction : reports a planar thiazole ring with a dihedral angle of 8.2° relative to the piperazine plane.
- NOESY NMR : Look for cross-peaks between thiazole H and piperazine CH2 groups to confirm solution-phase conformation .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile differences .
Q. Why might in vitro potency fail to correlate with in vivo efficacy in animal models?
Possible factors:
- Poor pharmacokinetics : Measure plasma half-life (t1/2 < 1 hour suggests rapid clearance).
- Blood-brain barrier penetration : Use PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS availability) .
- Active metabolites : Perform LC-MS/MS to identify hydroxylated or glucuronidated derivatives .
Q. Methodological Best Practices
Q. What protocols minimize racemization during piperazine-thiazole coupling?
- Use chiral auxiliaries (e.g., (R)-BINOL) in DMF at −20°C.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) .
Q. How to design SAR studies for this compound’s analogs?
- Core modifications : Replace thiazole with oxazole or pyridine; vary substituents at the 4-piperazine position.
- Activity cliffs : Synthesize derivatives with Cl → F or methyl → ethyl substitutions to assess potency changes .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .
Properties
IUPAC Name |
2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS.ClH/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12;/h8H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJWCBVHWOHEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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